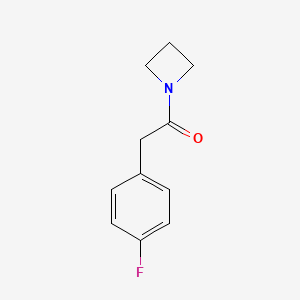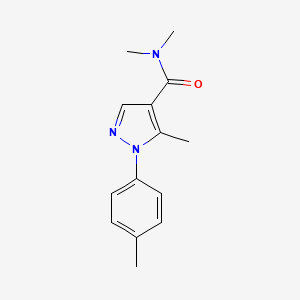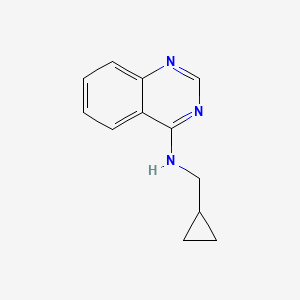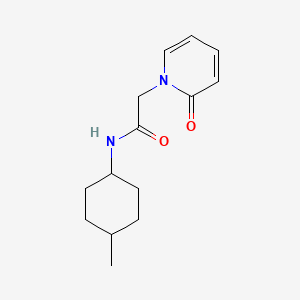
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone, also known as AFE, is a synthetic compound that belongs to the class of aryl ketones. It has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. AFE is a versatile compound that can be synthesized through various methods, and its mechanism of action has been extensively studied.
作用機序
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone is thought to involve the inhibition of multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death.
実験室実験の利点と制限
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has several advantages for lab experiments, including its high purity and high yield of synthesis. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone is also a versatile compound that can be used in various assays for studying its mechanism of action. However, 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone. One direction is to optimize the synthesis method to improve the yield and purity of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone and its potential applications in various diseases, including cancer and inflammation.
合成法
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone can be synthesized through various methods, including Friedel-Crafts acylation, Suzuki coupling, and Heck coupling. The Friedel-Crafts acylation method involves the reaction of 3-fluoroacetophenone with azetidine in the presence of a Lewis acid catalyst. The Suzuki coupling method involves the reaction of 3-fluorophenylboronic acid with azetidine in the presence of a palladium catalyst. The Heck coupling method involves the reaction of 3-fluoroiodobenzene with azetidine in the presence of a palladium catalyst. These methods have been optimized to yield high purity and high yield of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone.
科学的研究の応用
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique used to visualize the metabolic activity of tissues in vivo. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been labeled with fluorine-18, a positron-emitting radioisotope, and used as a radiotracer for imaging various cancers, including breast cancer and lung cancer.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-1-3-9(7-10)8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJHUPOKWFIOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)







![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
